N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide
Description
N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide is a synthetic small molecule featuring a pyrazole core substituted with methyl groups at positions 1 and 5. The pyrazole moiety is linked via a butanamide chain to a 1-(2-methoxyethyl)-substituted indole ring. The compound’s design combines hydrophobic (methyl, phenyl-like indole) and hydrophilic (methoxyethyl, amide) groups, which may influence its solubility, pharmacokinetics, and target binding.
Properties
Molecular Formula |
C20H26N4O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-4-[1-(2-methoxyethyl)indol-3-yl]butanamide |
InChI |
InChI=1S/C20H26N4O2/c1-15-13-19(22-23(15)2)21-20(25)10-6-7-16-14-24(11-12-26-3)18-9-5-4-8-17(16)18/h4-5,8-9,13-14H,6-7,10-12H2,1-3H3,(H,21,22,25) |
InChI Key |
CZFYTJZEDUVCRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)CCCC2=CN(C3=CC=CC=C32)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Moiety: Starting with a suitable diketone, such as acetylacetone, and reacting it with hydrazine hydrate under reflux conditions to form 1,5-dimethyl-1H-pyrazole.
Synthesis of the Indole Derivative: The indole ring can be synthesized via the Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Coupling Reaction: The final step involves coupling the pyrazole and indole derivatives. This can be achieved through a condensation reaction using a suitable linker, such as butanoyl chloride, under basic conditions to form the desired butanamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound may exhibit significant activity due to the presence of both pyrazole and indole rings, which are known for their pharmacological properties. It could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Medicine
In medicine, the compound could be explored for drug development. Its structure suggests it might interact with various biological targets, making it a candidate for therapeutic applications.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide would depend on its specific application. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety could interact with serotonin receptors, while the pyrazole ring might inhibit specific enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
Compound A : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide ()
- Key Features :
- Pyrazole ring with 1,5-dimethyl and 3-oxo substituents.
- Propanamide linker to an isoindole-1,3-dione moiety.
- Additional phenyl group at the propanamide chain.
- The phenyl group increases lipophilicity, which may reduce aqueous solubility compared to the methoxyethyl-substituted indole in the target compound .
Compound B : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide ()
- Key Features :
- Simplified structure with a formamide group directly attached to the pyrazole.
- Lacks the extended butanamide chain and indole moiety.
- Implications :
Functional Group Analysis
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Pyrazole Substituents | 1,5-dimethyl | 1,5-dimethyl, 3-oxo, 2-phenyl | 1,5-dimethyl, 3-oxo, 2-phenyl |
| Linker | Butanamide | Propanamide | Formamide |
| Terminal Group | 1-(2-methoxyethyl)-indole | Isoindole-1,3-dione + phenyl | None (direct formamide) |
| Hydrogen-Bonding Sites | Amide, methoxy, indole N-H | Amide, isoindole carbonyls, oxo group | Amide, oxo group |
| Molecular Weight | ~413.5 g/mol (estimated) | ~516.6 g/mol (calculated) | ~261.3 g/mol (calculated) |
Physicochemical and Pharmacological Implications
- Solubility : The methoxyethyl group in the target compound likely improves aqueous solubility compared to Compound A’s phenyl and isoindole-dione groups, which are more hydrophobic .
- Target Binding : The indole moiety may confer selectivity for serotonin-related receptors, whereas Compound A’s isoindole-dione could interact with nucleotide-binding domains (e.g., kinase ATP pockets) .
- Synthetic Complexity : The butanamide linker in the target compound requires multi-step synthesis, contrasting with Compound B’s simpler formamide derivative .
Research Findings and Data
Crystallographic Data (Inferred from Analogues)
- Compound B (): Crystallizes in a monoclinic system (space group P2₁/c) with a data-to-parameter ratio of 13.3 and R factor of 0.064, indicating moderate crystallinity. Hydrogen bonds between amide N-H and carbonyl O stabilize the structure .
- Target Compound: No direct crystallographic data is available, but the methoxyethyl group’s flexibility may reduce crystallization propensity compared to rigid isoindole-dione derivatives.
Hydrogen-Bonding Patterns
- The target compound’s amide and indole N-H groups can act as donors, while methoxyethyl oxygen serves as an acceptor, enabling diverse supramolecular interactions .
- Compound A’s isoindole-dione provides two additional carbonyl acceptors, facilitating stronger lattice interactions, as seen in graph-set analysis (e.g., R₂²(8) motifs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
